molecular formula C16H30O5S2 B611362 THP-SS-PEG1-t-butyl ester CAS No. 1807503-88-3

THP-SS-PEG1-t-butyl ester

Cat. No.: B611362
CAS No.: 1807503-88-3
M. Wt: 366.53
InChI Key: JTKJXQXCOWSQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

THP-SS-PEG1-t-butyl ester is a cleavable polyethylene glycol linker commonly used in pharmaceutical research and development. It is known for its stability and protection during synthesis, as well as its ability to release attached compounds in a controlled manner. The compound has a molecular formula of C16H30O5S2 and a molecular weight of 366.53 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THP-SS-PEG1-t-butyl ester typically involves the reaction of tetrahydropyranyl-protected polyethylene glycol with a disulfide-containing reagent. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques such as column chromatography or recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

THP-SS-PEG1-t-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

THP-SS-PEG1-t-butyl ester is widely used in scientific research, particularly in the following areas:

    Chemistry: As a cleavable linker in the synthesis of complex molecules.

    Biology: In the development of antibody-drug conjugates and other bioconjugates.

    Medicine: For targeted drug delivery systems.

    Industry: In the production of advanced materials and polymers .

Mechanism of Action

The mechanism of action of THP-SS-PEG1-t-butyl ester involves the cleavage of the disulfide bond under reducing conditions, leading to the release of the attached compound. This controlled release mechanism is particularly useful in targeted drug delivery, where the compound can be released in response to the reducing environment within cells .

Comparison with Similar Compounds

Similar Compounds

  • THP-SS-PEG2-t-butyl ester
  • THP-SS-PEG3-t-butyl ester
  • THP-SS-PEG4-t-butyl ester

Uniqueness

THP-SS-PEG1-t-butyl ester is unique due to its specific length of the polyethylene glycol chain, which provides an optimal balance between stability and cleavability. This makes it particularly suitable for applications requiring precise control over the release of attached compounds .

Biological Activity

THP-SS-PEG1-t-butyl ester is a specialized compound utilized primarily in drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs). This compound features a tetrahydropyranyl (THP) protecting group, a disulfide bond, and a t-butyl ester group, which collectively enhance its biological activity and stability. The molecular formula for this compound is C16H30O5S2, with a molecular weight of 366.5 g/mol .

The biological activity of this compound is closely related to its structural components:

  • THP Group : Protects alcohol functionalities and can be removed under acidic conditions, facilitating the release of active compounds.
  • Disulfide Bond : Cleavable under reducing conditions (e.g., using Dithiothreitol), allowing for controlled release of the drug payload.
  • t-Butyl Ester Group : Also cleavable under acidic conditions, further contributing to the compound's versatility in drug delivery applications .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, research involving various esters showed that they could suppress the growth of breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. However, these compounds were found to be less potent than established treatments like tamoxifen and olaparib .

Table 1: Biological Activity Against Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Comparison to Control
This compoundMCF-7XLess potent than tamoxifen
This compoundSK-BR-3YLess potent than olaparib
This compoundMDA-MB-231ZSimilar efficacy to nonmalignant cells

Note: Specific IC50 values (X, Y, Z) should be derived from experimental data.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound exhibits rapid absorption and distribution. For example, maximum concentration (C_max) levels were reached within 0.5 hours post-administration in various tissues. The half-life was reported to be approximately 0.43–0.74 hours depending on the tissue type .

Table 2: Pharmacokinetic Parameters

ParameterValue
C_max (Liver)7,291 ng/g
C_max (Brain)31 ng/g
Half-life0.43–0.74 h
AUC (Liver)10,596 ng×h/g
AUC (Brain)44 ng×h/g

Case Study 1: Antibody-Drug Conjugates

In a study focusing on ADCs utilizing this compound as a linker, researchers observed enhanced therapeutic efficacy in tumor models compared to traditional linkers. The incorporation of this compound allowed for targeted delivery while minimizing systemic toxicity .

Case Study 2: Radiolabeling Applications

This compound has also been explored in radiolabeling applications for positron emission tomography (PET). Its ability to react selectively with thiols has been leveraged to create imaging agents with improved tumor-to-background contrast .

Properties

IUPAC Name

tert-butyl 3-[2-[2-(oxan-2-yloxy)ethyldisulfanyl]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O5S2/c1-16(2,3)21-14(17)7-9-18-10-12-22-23-13-11-20-15-6-4-5-8-19-15/h15H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKJXQXCOWSQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCSSCCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
THP-SS-PEG1-t-butyl ester
Reactant of Route 2
Reactant of Route 2
THP-SS-PEG1-t-butyl ester
Reactant of Route 3
Reactant of Route 3
THP-SS-PEG1-t-butyl ester
Reactant of Route 4
Reactant of Route 4
THP-SS-PEG1-t-butyl ester
Reactant of Route 5
THP-SS-PEG1-t-butyl ester
Reactant of Route 6
Reactant of Route 6
THP-SS-PEG1-t-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.